5,6-Chrysenedione

Vue d'ensemble

Description

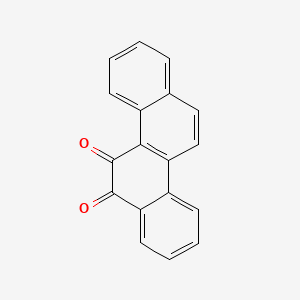

La chrysènequinone, également connue sous le nom de chrysène-1,4-dione, est une quinone aromatique polycyclique. Il s'agit d'un dérivé du chrysène, un hydrocarbure aromatique polycyclique. La chrysènequinone est connue pour sa couleur jaune à orange distinctive et est principalement utilisée dans la recherche scientifique en raison de ses propriétés chimiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La chrysènequinone peut être synthétisée par différentes méthodes. Une méthode courante implique l'oxydation du chrysène à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome. La réaction se produit généralement en milieu acide et nécessite un contrôle minutieux de la température et du temps de réaction pour obtenir des rendements élevés .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la chrysènequinone ne soient pas largement documentées, la synthèse suit généralement des principes similaires à ceux des méthodes de laboratoire, en mettant l'accent sur l'évolutivité et la rentabilité. Les procédés industriels peuvent impliquer des réacteurs à écoulement continu et des conditions de réaction optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : La chrysènequinone subit diverses réactions chimiques, notamment :

Oxydation : La chrysènequinone peut être oxydée davantage pour former des quinones plus complexes.

Réduction : Elle peut être réduite pour former de la chrysène dihydroquinone.

Substitution : La chrysènequinone peut participer à des réactions de substitution électrophile, où des groupes fonctionnels sont introduits dans le cycle aromatique

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, agents nitrants, agents sulfonants.

Principaux produits :

Oxydation : Quinones supérieures.

Réduction : Chrysène dihydroquinone.

Substitution : Dérivés halogénés, nitrés ou sulfonés de la chrysènequinone.

4. Applications de la recherche scientifique

La chrysènequinone a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de composés aromatiques polycycliques plus complexes.

Biologie : Étudiée pour ses interactions avec les molécules biologiques et son potentiel en tant que sonde biochimique.

Médecine : Investigée pour ses propriétés anticancéreuses potentielles en raison de sa capacité à interagir avec l'ADN et les protéines.

Industrie : Utilisée dans le développement de matériaux avancés et comme composant dans certains colorants et pigments .

5. Mécanisme d'action

La chrysènequinone agit comme un activateur du récepteur des hydrocarbures aromatiques (AhR). Lors de la liaison à l'AhR, elle induit un changement conformationnel qui permet au récepteur de se translocaliser vers le noyau, où il influence l'expression de divers gènes impliqués dans le métabolisme des xénobiotiques et d'autres processus cellulaires. Ce mécanisme est crucial pour son activité biologique et ses applications thérapeutiques potentielles .

Composés similaires :

- Benzo[a]pyrènequinone

- Anthraquinone

- Phénanthrènequinone

Comparaison : La chrysènequinone est unique en raison de sa structure et de sa réactivité spécifiques. Comparée à la benzo[a]pyrènequinone, la chrysènequinone présente une disposition différente des cycles aromatiques, ce qui conduit à des propriétés chimiques et biologiques distinctes. L'anthraquinone et la phénanthrènequinone, bien que similaires en tant que quinones aromatiques polycycliques, diffèrent par leurs structures cycliques spécifiques et leurs schémas de réactivité .

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of 5,6-chrysenedione can be achieved through various methods, including:

- Oxidation of Chrysene : Chrysene can be oxidized using agents such as chromium trioxide or lead tetraacetate to yield the corresponding dione .

- Diels-Alder Reactions : The compound can also be synthesized via Diels-Alder reactions involving dienes and suitable dienophiles .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its dione structure allows it to participate in various chemical reactions, such as:

- Building Blocks for Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its ability to undergo further functionalization.

- Ligand Development : The compound has been used in the development of ligands for transition metals, which are crucial in catalysis and material science .

Material Science Applications

In material science, this compound is explored for its potential in developing new materials:

- Organic Semiconductors : Its electronic properties make it a candidate for use in organic semiconductor devices. Research indicates that derivatives of chrysenedione can exhibit improved charge transport properties .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Biological Studies

The biological applications of this compound are particularly noteworthy:

- Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties. For instance, certain substituted chrysenediones have demonstrated cytotoxic effects against various cancer cell lines .

- Mutagenicity Testing : The compound has been subjected to mutagenicity tests using bacterial systems like Salmonella typhimurium. Results indicate that it may exhibit mutagenic potential under specific conditions .

Case Studies

- Synthesis of Ruthenium Complexes :

- Diels-Alder Reactions :

Mécanisme D'action

Chrysenequinone acts as an activator of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it induces a conformational change that allows the receptor to translocate to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism and other cellular processes. This mechanism is crucial for its biological activity and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

- Benzo[a]pyrenequinone

- Anthraquinone

- Phenanthrenequinone

Comparison: Chrysenequinone is unique due to its specific structure and reactivity. Compared to benzo[a]pyrenequinone, chrysenequinone has a different arrangement of aromatic rings, leading to distinct chemical and biological properties. Anthraquinone and phenanthrenequinone, while similar in being polycyclic aromatic quinones, differ in their specific ring structures and reactivity patterns .

Activité Biologique

5,6-Chrysenedione is a polycyclic aromatic hydrocarbon (PAH) derivative known for its complex biological interactions and potential implications in health and disease. This compound has garnered attention due to its potential carcinogenic properties and its role in various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for research and medicine.

Chemical Structure and Properties

This compound is characterized by two carbonyl groups located at the 5 and 6 positions of the chrysene backbone. This structural configuration influences its reactivity and biological interactions. The compound can be synthesized from chrysene through oxidation processes, leading to its unique diol form which has been studied for various applications in organic chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The mechanisms include:

- DNA Adduct Formation : this compound can undergo metabolic activation to form DNA adducts, which are critical in the initiation of mutagenesis and carcinogenesis. These interactions may lead to mutations that contribute to cancer development.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including protein phosphatases. Such inhibition can disrupt cellular signaling pathways, potentially leading to altered cell proliferation and survival.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound may induce oxidative stress in cells, contributing to cellular damage and inflammation.

Case Studies

- Carcinogenic Potential : Research has demonstrated that this compound exhibits significant carcinogenic properties in experimental models. Studies indicate that exposure leads to increased tumor formation in animal models, highlighting its relevance as an environmental pollutant with health risks .

- Interaction with Cellular Targets : A study investigating the interaction of this compound with human liver microsomes showed that it undergoes metabolic activation, leading to the formation of reactive metabolites capable of binding to DNA . This binding is a key step in understanding its mutagenic potential.

- Inhibition of Protein Phosphatases : In vitro studies have shown that this compound inhibits protein phosphatase activity, suggesting a mechanism by which it could influence cell signaling pathways related to growth and apoptosis .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

chrysene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMNNQOPOLCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174509 | |

| Record name | 5,6-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-10-7 | |

| Record name | Chrysenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-CHRYSENEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,12-DIHYDROCHRYSENE-11,12-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-CHRYSENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ6R8Y75B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.